Cas no 1417569-62-0 (1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene)

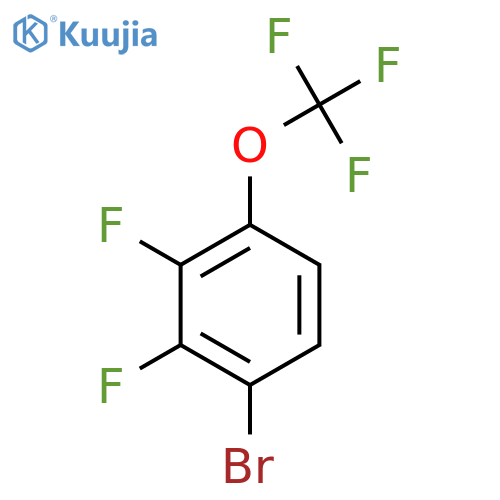

1417569-62-0 structure

商品名:1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

CAS番号:1417569-62-0

MF:C7H2BrF5O

メガワット:276.98619890213

MDL:MFCD22580964

CID:4595742

PubChem ID:71669495

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

- 4-Bromo-2,3-difluoro-(trifluoromethoxy)benzene

- Benzene, 1-bromo-2,3-difluoro-4-(trifluoromethoxy)-

- BBL102732

- STL556538

- s10072

- 1417569-62-0

- SCHEMBL20808464

- STZVSTCFPFXRII-UHFFFAOYSA-N

- MFCD22580964

- MS-20492

- CS-0328756

- AKOS016016458

- 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

-

- MDL: MFCD22580964

- インチ: 1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H

- InChIKey: STZVSTCFPFXRII-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1F)F)OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 275.92092g/mol

- どういたいしつりょう: 275.92092g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 9.2

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC421100-5g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

1417569-62-0 | 95% | 5g |

£760.00 | 2023-09-02 | |

| Apollo Scientific | PC421100-10g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

1417569-62-0 | 95% | 10g |

£955.00 | 2023-09-02 | |

| Key Organics Ltd | MS-20492-5g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

1417569-62-0 | >95% | 5g |

£618.00 | 2025-02-08 | |

| Crysdot LLC | CD12144775-1g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

1417569-62-0 | 95+% | 1g |

$430 | 2024-07-23 | |

| Apollo Scientific | PC421100-1g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

1417569-62-0 | 95% | 1g |

£195.00 | 2023-09-02 | |

| A2B Chem LLC | AA68472-10g |

Benzene, 1-bromo-2,3-difluoro-4-(trifluoromethoxy)- |

1417569-62-0 | 95% | 10g |

$915.00 | 2024-04-20 | |

| abcr | AB486931-10g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene; . |

1417569-62-0 | 10g |

€1180.60 | 2025-02-27 | ||

| Key Organics Ltd | MS-20492-1g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

1417569-62-0 | >95% | 1g |

£156.00 | 2025-02-08 | |

| Key Organics Ltd | MS-20492-10g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

1417569-62-0 | >95% | 10g |

£774.00 | 2025-02-08 | |

| Alichem | A013020175-1g |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

1417569-62-0 | 95% | 1g |

400.83 USD | 2021-06-24 |

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1417569-62-0 (1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1417569-62-0)1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

清らかである:99%

はかる:1g

価格 ($):352.0